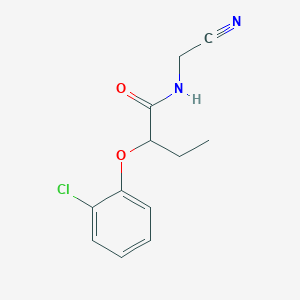

2-(2-氯苯氧基)-N-(氰甲基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide, also known as miltefosine, is a phospholipid analogue that was first developed as an anti-cancer drug in the 1980s. However, it was later found to have potent activity against a range of parasites, including Leishmania spp., which cause leishmaniasis, a neglected tropical disease that affects millions of people worldwide. Miltefosine is currently the only oral drug available for the treatment of leishmaniasis and has been included in the World Health Organization's List of Essential Medicines since 2015.

科学研究应用

- TMEM206 Inhibition : CBA acts as a small molecule inhibitor for TMEM206 , a chloride ion channel. TMEM206 is involved in conducting Cl− ions across plasma and vesicular membranes. CBA effectively inhibits TMEM206-mediated currents, making it a promising candidate for functional studies at low pH (pH 4.5) .

- TRPM4 Inhibition : CBA also inhibits TRPM4 (Transient receptor potential melastatin member 4), another ion channel. It rescues functional expression of mutant A432T TRPM4 in cells .

- TMEM206 was initially thought to contribute to acid-induced cell death in colorectal cancer cells. However, recent findings indicate that TMEM206 is not a critical mediator of acid-induced cell death in this context .

- Despite its limited efficacy at pH 6.0, CBA remains a potent inhibitor for functional studies at pH 4.5, suggesting its potential as a scaffold for future TMEM206 inhibitors .

- CBA has been investigated for its effect and selectivity in canine left ventricular cardiomyocytes. Researchers aimed to elucidate its impact on ion channels, particularly TRPM4 .

- Chloride ions play a crucial role in maintaining cell volume, vesicular acidification, and transepithelial transport. CBA’s modulation of chloride channels contributes to cellular signaling pathways .

- CBA’s pharmacology has been studied using patch clamp techniques. Its potency as a TMEM206 inhibitor highlights its potential therapeutic applications .

- Researchers consider CBA a promising scaffold for designing novel TMEM206 inhibitors. Further optimization could enhance its efficacy and specificity .

Ion Channel Modulation

Colorectal Cancer Research

Cardiomyocyte Studies

Chloride Homeostasis and Cellular Signaling

Pharmacological Research

Future Drug Development

作用机制

Target of Action

The primary target of 2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide, also known as CBA, is the Transient Receptor Potential Melastatin member 4 (TRPM4) .

Mode of Action

CBA acts as a potent and selective inhibitor of TRPM4 . It inhibits TMEM206 mediated currents .

Biochemical Pathways

Upon activation at low pH, TMEM206 conducts Cl− ions across plasma and vesicular membranes . This contributes to many physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .

Pharmacokinetics

It is known that cba is a cell-penetrant compound , suggesting it can cross cell membranes and reach its target within cells.

Result of Action

CBA demonstrates effective and specific inhibition of TMEM206 . Despite this limitation, CBA is a potent inhibitor for functional studies at pH 4.5 .

属性

IUPAC Name |

2-(2-chlorophenoxy)-N-(cyanomethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-2-10(12(16)15-8-7-14)17-11-6-4-3-5-9(11)13/h3-6,10H,2,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMUQCNBLFUKRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC#N)OC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4-methyl-1-benzopyran-2-one](/img/structure/B2757780.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2757781.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2757785.png)

![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2757791.png)

![N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine](/img/structure/B2757795.png)

![2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2757797.png)

![N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2757798.png)